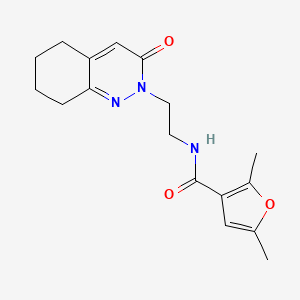

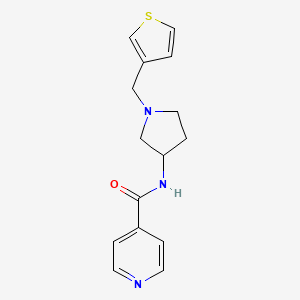

(E)-5-(3,4-dimethoxybenzylidene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis pathway for DMFFT involves the condensation of 3-fluorobenzaldehyde with 3,4-dimethoxythiophene-2-carbaldehyde to form the corresponding chalcone. The chalcone is then reacted with 2-mercapto-3-(3-fluorophenyl)-1,3-thiazolidin-4-one to form the desired thiazolidinone product.Molecular Structure Analysis

The molecular formula of DMFFT is C18H14FNO3S2, and it has a molecular weight of 375.44 .Applications De Recherche Scientifique

Structural and Supramolecular Characteristics

Research has delved into the structural analysis of thioxothiazolidinone derivatives, revealing insights into their hydrogen-bonded dimers and the influence of substituents on their crystalline structures. For example, studies on substituted 2-thioxothiazolidin-4-ones have shown that hydrogen bonding and aromatic π-π stacking interactions can lead to the formation of centrosymmetric dimers and chains, highlighting the compound's supramolecular assembly capabilities. These findings are crucial for understanding the molecular foundation of potential biological activities (Delgado et al., 2006; Delgado et al., 2005).

Synthesis and Chemical Interactions

The synthesis of thioxothiazolidin-4-one derivatives and their interactions with various molecules have been extensively studied. For instance, novel synthetic routes have been developed for fluoro-substituted sulphonamide benzothiazole compounds, including thiazolidin-4-one derivatives, demonstrating their potential for antimicrobial screening. This research provides a foundation for the development of new compounds with potential therapeutic applications (Jagtap et al., 2010).

Biological Activities and Applications

Investigations into the biological activities of thioxothiazolidin-4-one derivatives have shown promising results in various domains, including antimicrobial and anticancer activities. For example, the synthesis and evaluation of 4-thiazolidinone derivatives have demonstrated significant antitubercular and antimicrobial properties, underscoring the potential of these compounds in addressing infectious diseases and cancer (Samadhiya et al., 2014).

Supramolecular Self-Assembly

The supramolecular self-assembly of thioxothiazolidinone derivatives driven by hydrogen bonding and diverse π-hole interactions has been explored, providing insights into the molecular interactions that govern the formation of complex structures. This research is essential for the design of functional materials and the development of novel drug delivery systems (Andleeb et al., 2017).

Propriétés

IUPAC Name |

(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S2/c1-22-14-7-6-11(8-15(14)23-2)9-16-17(21)20(18(24)25-16)13-5-3-4-12(19)10-13/h3-10H,1-2H3/b16-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WITLRGDPMQYEJW-CXUHLZMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC(=CC=C3)F)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-5-(3,4-dimethoxybenzylidene)-3-(3-fluorophenyl)-2-thioxothiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxybenzyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2393335.png)

![2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2393337.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide](/img/structure/B2393338.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2,4-difluorobenzamide](/img/structure/B2393339.png)

![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)

![5-[1-(2,2-Difluoroethyl)-5-methylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2393346.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2393348.png)

![N-(3-chloro-4-methylphenyl)-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2393349.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2393350.png)